molecular formula C6H13NO B7969586 1-(Azetidin-1-yl)propan-2-ol

1-(Azetidin-1-yl)propan-2-ol

Cat. No.: B7969586
M. Wt: 115.17 g/mol
InChI Key: BSMKNOGJFGNFDB-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)propan-2-ol is a chemical compound with the molecular formula C6H13NO It is a colorless liquid that is known for its unique structural features, which include an azetidine ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the aza-Michael addition of azetidine to an appropriate electrophile, followed by reduction. Another method includes the reaction of azetidine with propylene oxide under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 1-(Azetidin-1-yl)propan-2-ol is unique due to its specific structural features, such as the presence of both an azetidine ring and a hydroxyl group. This combination imparts distinct chemical and biological properties compared to other azetidine derivatives.

Properties

IUPAC Name

1-(azetidin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)5-7-3-2-4-7/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMKNOGJFGNFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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